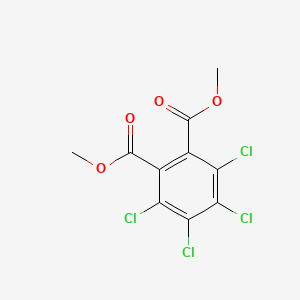

Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate

説明

. It is a derivative of terephthalic acid where four chlorine atoms are substituted at positions 3, 4, 5, and 6 of the benzene ring. This compound is primarily used as a herbicide and has been subject to environmental and health regulations due to its persistence and potential toxicity.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound involves large-scale chlorination and esterification processes. The reaction is typically carried out in a controlled environment to ensure the safety and purity of the product.

Types of Reactions:

Oxidation: Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can lead to the formation of tetrachloroterephthalic acid.

Substitution: Chlorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, often requiring catalysts and specific reaction conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids and other oxidized derivatives.

Reduction: Tetrachloroterephthalic acid.

Substitution: Substituted derivatives with different functional groups.

科学的研究の応用

Herbicidal Applications

DCPA is predominantly utilized as a pre-emergent herbicide . Its primary function is to control annual grasses and broadleaf weeds in agricultural settings without harming sensitive crops such as turf grasses and vegetables. The mode of action involves inhibiting seed germination by disrupting microtubule assembly during cell division .

Efficacy and Usage

- Target Weeds : Effective against various annual grasses and some broadleaf weeds.

- Application Method : Typically applied to soil before the emergence of target weeds.

- Environmental Persistence : DCPA has been noted for its moderate persistence in soil systems, with degradation primarily through microbial action and photodegradation .

Environmental Studies

Research on DCPA extends to its environmental impact, particularly concerning its degradation pathways and toxicity profiles. Studies indicate that DCPA can degrade into less harmful substances such as monomethyl tetrachloroterephthalate (MTP) and tetrachloroterephthalic acid (TPA) through hydrolysis and microbial processes .

Key Findings

- Degradation Rates : The half-life of DCPA in aquatic environments is less than three days under sunlight exposure, while in soil, it ranges from 14 to 100 days depending on conditions .

- Bioconcentration : DCPA has been detected in aquatic organisms, raising concerns about bioaccumulation in food chains .

Toxicology Research

DCPA's potential toxicity has prompted extensive studies to assess its effects on human health and the environment. The compound exhibits low to moderate toxicity levels in mammals and non-target organisms .

Toxicological Insights

- Health Effects : Acute exposure can lead to respiratory issues if inhaled; skin contact may cause irritation. Long-term exposure studies are ongoing to determine chronic effects.

- Regulatory Status : Due to its persistence and potential ecological risks, DCPA is subject to regulatory scrutiny by agencies like the EPA .

Material Science Applications

Beyond its use as a herbicide, DCPA shows promise in material science. Its unique chemical structure allows it to be explored as an intermediate in synthesizing advanced materials and polymers due to its chlorinated aromatic properties.

Synthesis Potential

- Polymer Development : Research indicates potential applications in creating chlorinated polymers with specific thermal and chemical resistance properties.

- Composite Materials : DCPA derivatives may enhance the performance of composite materials used in various industrial applications.

作用機序

The compound exerts its herbicidal effects by inhibiting the growth of weed seedlings. It interferes with the synthesis of essential plant hormones, leading to the disruption of cell division and elongation. The molecular targets include enzymes involved in the biosynthesis of gibberellins and other growth regulators.

類似化合物との比較

Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate is similar to other chlorinated terephthalates such as dimethyl 2,3,5,6-tetrachloroterephthalate (chlorthal-dimethyl). its unique substitution pattern at positions 3, 4, 5, and 6 gives it distinct chemical and physical properties. Other similar compounds include:

Dimethyl 2,3,5,6-tetrachloroterephthalate

Chlorthal-dimethyl

Dacthal (DCPA)

These compounds share similar herbicidal properties but may differ in their environmental behavior and toxicity profiles.

生物活性

Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate (commonly referred to as DCPA) is a chlorinated aromatic compound primarily utilized as a pre-emergent herbicide. Its biological activity is characterized by its herbicidal properties, mechanisms of action, environmental persistence, and potential toxicity to non-target organisms.

Chemical Structure and Properties

DCPA is chemically classified as the dimethyl ester of tetrachloroterephthalic acid, with the formula . The compound features four chlorine atoms substituted at positions 3, 4, 5, and 6 on the benzene ring. Its low aqueous solubility and moderate volatility influence its behavior in agricultural settings and its interaction with environmental systems .

DCPA functions primarily as a selective herbicide. Its mode of action involves the inhibition of microtubule assembly during cell division in plants. This disruption leads to abnormal cell division and ultimately results in plant death by preventing normal growth processes. Specifically, DCPA has been shown to produce multinucleate cells, which are detrimental to plant development .

Key Mechanisms:

- Microtubule Disruption : Inhibits proper cell division by interfering with microtubule formation.

- Selective Herbicide : Targets annual grasses and broadleaf weeds while sparing sensitive plants such as turf grasses and vegetables .

Environmental Persistence and Degradation

DCPA is known for its persistence in soil and aquatic environments. Studies indicate that it can degrade through various processes:

- Volatilization : DCPA can evaporate from water surfaces under sunlight.

- Photodegradation : Exposure to sunlight can lead to breakdown.

- Biodegradation : The primary degradation pathway involves microbial action leading to the formation of monomethyl tetrachloroterephthalate (MTP) and tetrachloroterephthalic acid (TPA) as metabolites .

Degradation Rates:

- Half-life in water: <3 days (in sunlight)

- Half-life in soil: Ranges from 14 to 100 days depending on conditions .

Toxicological Effects

The toxicological profile of DCPA has been a subject of extensive research. While it is generally considered to have low acute toxicity to mammals, chronic exposure has raised concerns regarding potential carcinogenic effects.

Observations from Studies:

- Animal Studies : Some studies have indicated that DCPA exposure may lead to thyroid tumors in rats and liver tumors in female rats .

- Effects on Non-target Species : There are documented adverse effects on various animal organs including the adrenal glands, kidneys, livers, thyroids, and spleens .

Case Studies and Research Findings

Several studies have explored the biological activity of DCPA:

特性

IUPAC Name |

dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl4O4/c1-17-9(15)3-4(10(16)18-2)6(12)8(14)7(13)5(3)11/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWWOTMXNBKMBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942123 | |

| Record name | Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20098-41-3 | |

| Record name | NSC71179 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。